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Compound of Interest
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Abstract

Rezuforimod (CAS No. 1431754-15-2) is a potent and selective small-molecule agonist of the
Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of
inflammation. This document provides a comprehensive technical overview of Rezuforimod,
including its mechanism of action, key pharmacological data, and a detailed exploration of its
downstream signaling pathways. This guide is intended to serve as a resource for researchers
and drug development professionals interested in the therapeutic potential of targeting FPR2.

Chemical and Physical Properties

Rezuforimod, also known by its systematic name 2-{[(2S)-2-[(4-
bromophenyl)carbamoylamino]-4-methylpentanoyl]amino}acetic acid, is a synthetic compound
with the molecular formula C15H20BrN304.[1]
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Property Value Reference
CAS Number 1431754-15-2 [1]
Molecular Formula C15H20BrN304 [1]
Molar Mass 386.246 g-mol-1 [1]

((4-Bromophenyl)carbamoyl)-
Synonyms ]
L-leucylglycine

2-{[(2S)-2-[(4-
bromophenyl)carbamoylamino]
-4-
methylpentanoyl]lamino}acetic

acid

Mechanism of Action and Pharmacology

Rezuforimod is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also
known as the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G-protein coupled receptor (GPCR)
that plays a critical role in mediating the resolution of inflammation.

Potency and Selectivity

Rezuforimod demonstrates high potency in activating FPR2. In a calcium release assay using
Chinese Hamster Ovary (CHO) cells overexpressing the FPR2 receptor, Rezuforimod
exhibited a half-maximal effective concentration (EC50) of 0.88 nM.[1][2] While comprehensive
selectivity data is not widely published, it is reported to be a selective agonist for FPR2. Further
studies are needed to fully characterize its binding affinity (Ki) and its activity at other related
receptors, such as FPR1 and FPR3.

Parameter Value Cell Line Assay Reference

EC50 0.88 nM CHO-Gal6 Calcium Release  [1][2]

Pharmacological Effects
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As an FPR2 agonist, Rezuforimod is expected to exhibit pro-resolving and anti-inflammatory
effects. Activation of FPR2 by its endogenous ligands, such as Lipoxin A4 and Annexin Al, is
known to inhibit neutrophil adhesion and chemotaxis, stimulate macrophage efferocytosis of
apoptotic cells, and suppress the production of pro-inflammatory cytokines. Rezuforimod has
been shown to inhibit neutrophil adhesion.[1][2]

Signaling Pathways

The activation of FPR2 by Rezuforimod initiates a cascade of intracellular signaling events,
primarily through its coupling to inhibitory G-proteins (Gi/o). This leads to the modulation of

several downstream effector pathways that collectively contribute to the resolution of
inflammation.
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Caption: Rezuforimod activates the FPR2 receptor, leading to the dissociation of the Gi/o
protein and subsequent activation of multiple downstream signaling pathways.

Experimental Protocols

Detailed experimental protocols for assays specifically conducted with Rezuforimod are not
readily available in the public domain. However, based on its known activity as an FPR2
agonist, the following are representative protocols for key functional assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor

activation.

Workflow:

Calcium Mobilization Assay Workflow

Seed FPR2-expressing cells
(e.g., CHO-FPR?2) in a 96-well plate

Load cells with a
calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM)

Add varying concentrations
of Rezuforimod

Measure fluorescence intensity
over time using a plate reader

:

Analyze data to determine
EC50 values
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Caption: A generalized workflow for a calcium mobilization assay to assess the potency of

Rezuforimod.

Methodology:

Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human FPR2
in appropriate growth medium.

Plating: Seed cells into 96-well black-walled, clear-bottom plates at a suitable density and
allow them to adhere overnight.

Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-
sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

Compound Addition: Prepare serial dilutions of Rezuforimod in the assay buffer.

Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then
add the Rezuforimod dilutions to the wells and immediately begin kinetic reading of
fluorescence intensity.

Data Analysis: Determine the peak fluorescence response for each concentration and plot a
dose-response curve to calculate the EC50 value.

Neutrophil Adhesion Assay

This assay evaluates the ability of Rezuforimod to inhibit the adhesion of neutrophils to an

activated endothelial cell monolayer.

Workflow:
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Neutrophil Adhesion Assay Workflow
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adherent cells

:

Calculate the percentage of
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fluorescent dye (e.g., Calcein-AM)
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Caption: A generalized workflow for a neutrophil adhesion assay to assess the anti-
inflammatory activity of Rezuforimod.

Methodology:
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o Endothelial Cell Culture: Grow human umbilical vein endothelial cells (HUVECS) to
confluence in 96-well plates.

o Activation: Treat the HUVEC monolayer with a pro-inflammatory stimulus, such as tumor
necrosis factor-alpha (TNF-a), for a few hours to induce the expression of adhesion
molecules.

o Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient
centrifugation.

o Labeling: Label the isolated neutrophils with a fluorescent dye like Calcein-AM.

o Treatment: Pre-incubate the fluorescently labeled neutrophils with various concentrations of
Rezuforimod.

e Co-culture: Add the treated neutrophils to the washed, activated HUVEC monolayer and
incubate to allow for adhesion.

e Washing: Gently wash the wells to remove non-adherent neutrophils.

e Quantification: Measure the fluorescence of the remaining adherent neutrophils using a
fluorescence plate reader.

e Analysis: Calculate the percentage of adhesion inhibition for each concentration of
Rezuforimod compared to the vehicle control.

Synthesis, Pharmacokinetics, and Toxicology

Detailed information regarding the chemical synthesis, absorption, distribution, metabolism,
and excretion (ADME) properties, and the toxicological profile of Rezuforimod is not

extensively available in publicly accessible literature. This information is likely proprietary to the

developing entities. For drug development professionals, accessing this data would typically
require direct engagement with the compound's originators or consulting specialized
proprietary databases.

Conclusion
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Rezuforimod is a potent and selective FPR2 agonist with demonstrated in vitro activity. Its
mechanism of action through the FPR2 signaling pathway positions it as a promising candidate
for the development of novel anti-inflammatory and pro-resolving therapeutics. Further
research is warranted to fully elucidate its pharmacological profile, in vivo efficacy in relevant
disease models, and its safety and pharmacokinetic characteristics to support its potential
clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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